molecular formula C16H21N5OS B14954816 N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B14954816
M. Wt: 331.4 g/mol
InChI Key: NUHYVZMFKYLBKN-UHFFFAOYSA-N
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Description

N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a phenylsulfanyl group, a tetraazolyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-(phenylsulfanyl)ethylamine with 1H-1,2,3,4-tetrazole-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tetraazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tetraazolyl group may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide: shares similarities with other compounds containing phenylsulfanyl and tetraazolyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and a potential candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-phenylsulfanylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H21N5OS/c22-15(17-11-12-23-14-7-3-1-4-8-14)16(9-5-2-6-10-16)21-13-18-19-20-21/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,22)

InChI Key

NUHYVZMFKYLBKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCSC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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